Ethene;ethyl prop-2-enoate

Catalog No.
S616070
CAS No.
9010-86-0
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene;ethyl prop-2-enoate

CAS Number

9010-86-0

Product Name

Ethene;ethyl prop-2-enoate

IUPAC Name

ethene;ethyl prop-2-enoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C5H8O2.C2H4/c1-3-5(6)7-4-2;1-2/h3H,1,4H2,2H3;1-2H2

InChI Key

CGPRUXZTHGTMKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C.C=C

Synonyms

acrylic acid ethyl ester-ethylene polymer, poly(ethylene-ethyl acrylate), poly-EEA

Canonical SMILES

CCOC(=O)C=C.C=C

Background and Synthesis:

2-Propenoic acid, ethyl ester, polymer with ethene, also known as acrylic acid-ethylene copolymer or ethylene acrylic acid copolymer (EAA), is a versatile polymer formed by the polymerization of two monomers: 2-propenoic acid (acrylic acid) and ethene (ethylene). The specific ratio of these monomers determines the final properties of the copolymer [].

EAA can be synthesized through various techniques, including free radical polymerization, emulsion polymerization, and solution polymerization. Each method offers different advantages and disadvantages in terms of control over the polymer architecture, final properties, and processing conditions.

Applications in Material Science:

EAA finds numerous applications in material science due to its unique combination of properties. It exhibits good adhesion, flexibility, toughness, and resistance to chemicals and oils. These features make it a valuable component in various materials, including:

  • Coatings and adhesives: EAA is widely used in coatings for paints, varnishes, and adhesives. Its good adhesion properties allow it to bond well to various substrates, while its flexibility and chemical resistance make it suitable for harsh environments.
  • Packaging materials: EAA can be used as a modifier in films and other packaging materials. It enhances the strength, flexibility, and barrier properties of these materials, making them suitable for food and other sensitive products.
  • Textile modification: EAA can be applied to textiles to improve their properties like wrinkle resistance, water repellency, and dyeability.

Biomedical Applications:

EAA is also being explored for potential applications in the biomedical field. Its biocompatible nature and ability to be modified with various functional groups make it a promising candidate for:

  • Drug delivery systems: EAA can be used to develop controlled drug delivery systems by encapsulating drugs within its structure. The release of the drug can be controlled by factors like the surrounding environment and the polymer's degradation rate.
  • Tissue engineering: EAA can be used as a scaffold material for tissue engineering applications. Its biocompatibility and ability to support cell growth make it suitable for regenerating various tissues [].

Research and Development:

Ongoing research focuses on developing new functionalities and applications for EAA. This includes exploring:

  • Modification of the polymer structure: Researchers are investigating ways to modify the chemical structure of EAA to tailor its properties for specific applications. This can involve introducing different functional groups or changing the monomer ratio in the copolymer.
  • Composite materials: EAA is being combined with other materials like nanoparticles or nanofibers to create novel composite materials with enhanced properties for various applications [].

Ethene, also known as ethylene, is a colorless, flammable gas with the chemical formula C2H4C_2H_4. It is the simplest alkene, characterized by a double bond between two carbon atoms. Ethene plays a crucial role in various chemical processes and is a foundational building block in organic chemistry. Ethyl prop-2-enoate, commonly referred to as ethyl acrylate, has the formula C5H8O2C_5H_8O_2 and is an ester derived from acrylic acid and ethanol. This compound is notable for its use in the production of polymers and resins.

Not applicable for copolymers like acrylic acid-ethylene copolymer as they don't have a specific biological function. Their mechanism of action in research depends on the intended application.

For instance, in drug delivery systems, the copolymer's properties might influence drug release rates or targeting mechanisms.

  • Acrylic acid-ethylene copolymers are generally considered safe for handling in research settings when following proper laboratory procedures.
  • However, the unreacted monomers (acrylic acid ethyl ester and ethene) can be flammable, irritating, or harmful if inhaled or absorbed through the skin.

Ethene Reactions

  • Combustion: Ethene combusts in air to produce carbon dioxide and water:
    C2H4+3O22CO2+2H2OC_2H_4+3O_2\rightarrow 2CO_2+2H_2O
    This reaction is highly exothermic .
  • Polymerization: Ethene can undergo polymerization to form polyethylene, a widely used plastic:
    n[CH2=CH2][CH2CH2]nn[CH_2=CH_2]\rightarrow [−CH_2−CH_2−]_n
  • Hydration: Ethene reacts with water to form ethanol under acidic conditions:
    C2H4+H2OC2H5OHC_2H_4+H_2O\rightarrow C_2H_5OH

Ethyl Prop-2-enoate Reactions

  • Esterification: Ethyl prop-2-enoate is produced through the esterification of acrylic acid with ethanol:
    CH2=CHCOOH+C2H5OHCH2=CHCOOC2H5+H2OCH_2=CHCOOH+C_2H_5OH\rightarrow CH_2=CHCOOC_2H_5+H_2O
  • Polymerization: Ethyl prop-2-enoate can polymerize to form poly(ethyl acrylate), which is used in coatings and adhesives.
  • Michael Addition: It acts as a Michael acceptor in reactions with nucleophiles, facilitating the synthesis of pharmaceutical intermediates .

Ethene Synthesis

Ethene is primarily produced through steam cracking of hydrocarbons, where high temperatures break down larger molecules into smaller ones. Other methods include:

  • Fischer-Tropsch synthesis
  • Methanol-to-Olefins process

Ethyl Prop-2-enoate Synthesis

Ethyl prop-2-enoate can be synthesized using several methods:

  • Esterification of Acrylic Acid: Reacting acrylic acid with ethanol in the presence of an acid catalyst.
  • Reppe Reaction: Utilizing acetylene and carbon monoxide with ethanol.
  • Oxidation of Propylene: Converting propylene to acrylic acid followed by esterification .

Research indicates that ethylene can enhance the efficacy of certain herbicides when applied together, improving agricultural outcomes. For ethyl prop-2-enoate, studies show its reactivity with nucleophiles can lead to the formation of valuable pharmaceutical compounds through Michael addition reactions .

Several compounds share structural or functional similarities with ethene and ethyl prop-2-enoate:

CompoundFormulaKey Features
PropyleneC3H6C_3H_6Another alkene used in polymer production
ButyleneC4H8C_4H_8Used in the production of synthetic rubber
Methyl acrylateC4H6O2C_4H_6O_2Similar ester used for polymerization
Vinyl acetateC4H6O2C_4H_6O_2Used in adhesives and paints
Acrylic acidC3H4O2C_3H_4O_2Precursor for ethyl prop-2-enoate

Ethylene's unique properties stem from its double bond, making it highly reactive compared to saturated hydrocarbons. Ethyl prop-2-enoate's reactivity as an unsaturated ester allows for diverse applications in polymer chemistry, distinguishing it from other esters like methyl acrylate or vinyl acetate .

This comprehensive overview highlights the significance of both ethene and ethyl prop-2-enoate within organic chemistry and industrial applications, showcasing their unique properties and roles in various chemical processes.

Physical Description

Liquid

Other CAS

9010-86-0

General Manufacturing Information

2-Propenoic acid, ethyl ester, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types